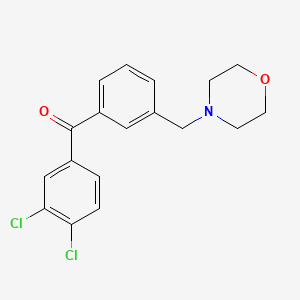
3,4-Dichloro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-3’-morpholinomethyl benzophenone is a compound with the IUPAC name (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . This compound is also known as UV-9 or Benzophenone-12.
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-3’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 350.24 . The IUPAC name is (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . Unfortunately, the search results do not provide further information on the physical and chemical properties of 3,4-Dichloro-3’-morpholinomethyl benzophenone.Applications De Recherche Scientifique
Photochemistry in Biological and Bioorganic Chemistry
- Applications : Benzophenone photophores, including derivatives like 3,4-Dichloro-3'-morpholinomethyl benzophenone, are extensively used in biological and bioorganic chemistry. Their unique photochemical properties enable applications such as binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These compounds can form a biradicaloid triplet state which enables hydrogen atom abstraction and subsequent stable covalent bond formation under specific light conditions.
- Advantages : These compounds demonstrate low reactivity toward water, stability in ambient light, and can be excited conveniently at 365 nm. They are also commercially available in various forms for research and industrial applications.
- Source : (Dormán et al., 2016)
Photostability and Toxicity Studies
- Applications : Studies have been conducted on the transformation of benzophenone derivatives in chlorinated water, which is relevant to environmental safety and water treatment processes. The formation of chlorinated products and their photostability and toxicity have been analyzed.
- Implications : These studies are crucial for understanding the environmental impact and safety of benzophenone derivatives, including their transformation products in aquatic ecosystems.
- Source : (Zhuang et al., 2013)
Antitumor Activity
- Applications : Benzophenone derivatives, including morpholine conjugated analogues, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These studies are significant for developing potential therapeutic agents for cancer treatment.
- Findings : Certain structural configurations of benzophenone derivatives have shown promising results in inhibiting cancer progression through mechanisms like cell cycle arrest and apoptosis.
- Source : (Al‐Ghorbani et al., 2017)
Photopolymerization Processes
- Applications : Benzophenone derivatives are used in photopolymerization processes. The kinetics of photopolymerization and the role of different structures in these processes have been studied, which is important for material science and industrial applications.
- Source : (Meng-zhou, 2007)
Environmental Impact and Water Treatment
- Applications : The degradation and transformation pathways of benzophenone derivatives in water treatment processes have been studied. This research is crucial for understanding the environmental impact of these compounds and for developing effective water treatment strategies.
- Source : (Cao et al., 2021)
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQZLHFWYWWHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643107 |
Source


|
| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-24-0 |
Source


|
| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
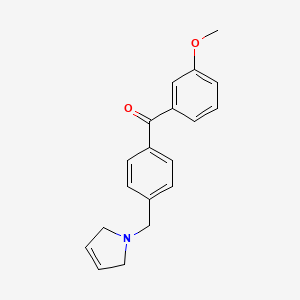
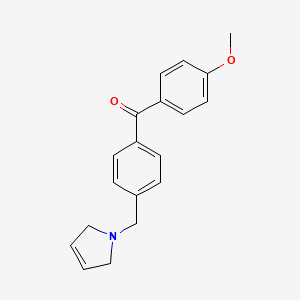
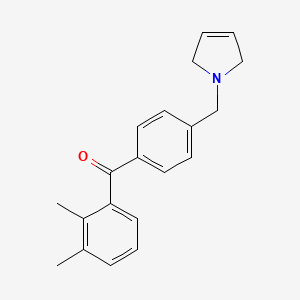
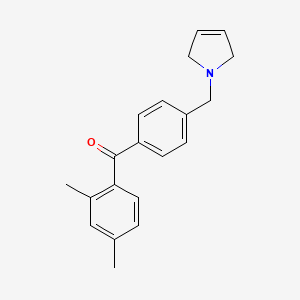
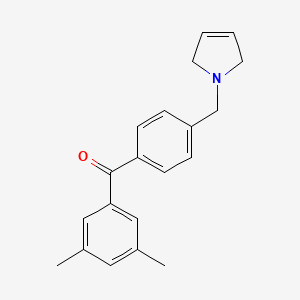
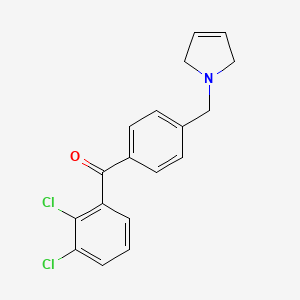
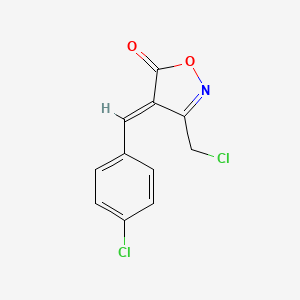
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
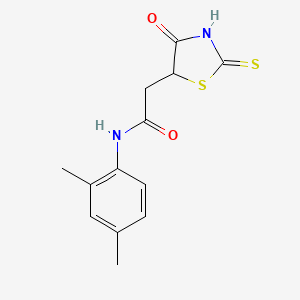
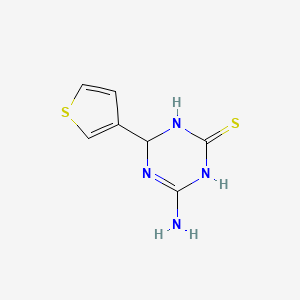
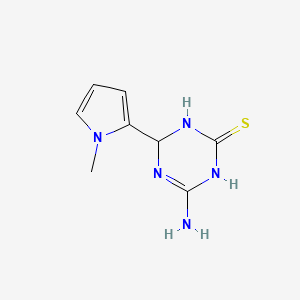
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)
